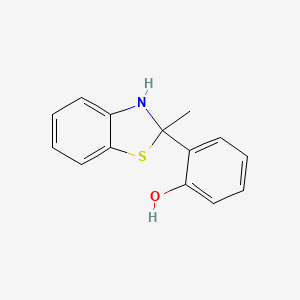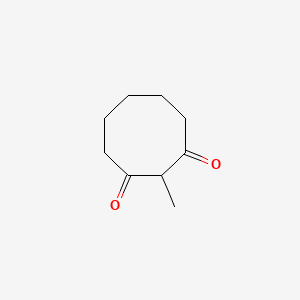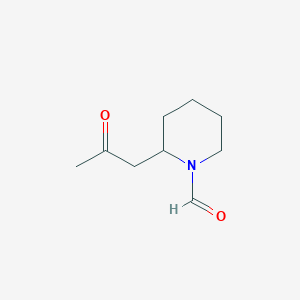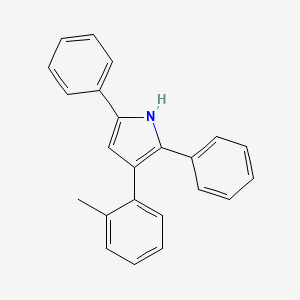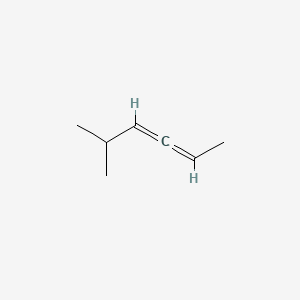
5-Methylhexa-2,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylhexa-2,3-diene is an organic compound with the molecular formula C7H12. It belongs to the class of dienes, which are hydrocarbons containing two double bonds. In this case, the double bonds are cumulated, meaning they share a common carbon atom. This structural feature imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
5-Methylhexa-2,3-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 5-methyl-2,3-dihalohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced purification techniques might be employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-Methylhexa-2,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form addition products.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Common Reagents and Conditions
Electrophilic Addition: Typically involves halogens or hydrogen halides in an inert solvent like dichloromethane at room temperature.
Oxidation: Potassium permanganate in aqueous solution or ozone in a suitable solvent at low temperatures.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst under mild pressure.
Major Products Formed
Electrophilic Addition: Halogenated alkanes or alkenes.
Oxidation: Diols, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
科学的研究の応用
5-Methylhexa-2,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studies of cumulated dienes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Methylhexa-2,3-diene in chemical reactions involves the interaction of its cumulated double bonds with various reagents. The compound’s reactivity is influenced by the electron density and steric effects around the double bonds. For example, in electrophilic addition reactions, the electron-rich double bonds attract electrophiles, leading to the formation of carbocation intermediates .
類似化合物との比較
Similar Compounds
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
1,5-Hexadiene: An isolated diene with double bonds separated by multiple single bonds.
2,4-Hexadiene: A conjugated diene with double bonds separated by a single bond.
Uniqueness
5-Methylhexa-2,3-diene is unique due to its cumulated double bonds, which impart distinct reactivity compared to conjugated or isolated dienes. This structural feature makes it a valuable compound for studying the behavior of cumulated systems and for applications requiring specific reactivity patterns .
特性
CAS番号 |
69153-20-4 |
|---|---|
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6-7H,1-3H3 |
InChIキー |
PRBHMWKFRHQKTB-UHFFFAOYSA-N |
正規SMILES |
CC=C=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
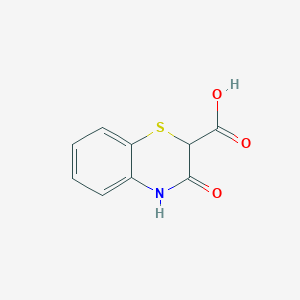

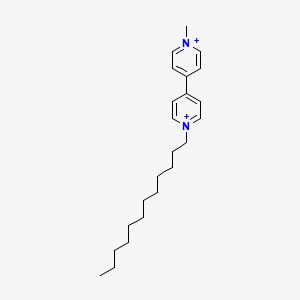
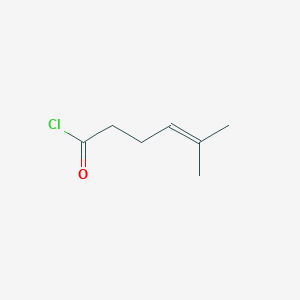
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
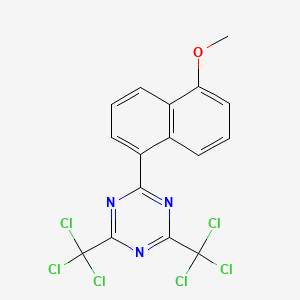
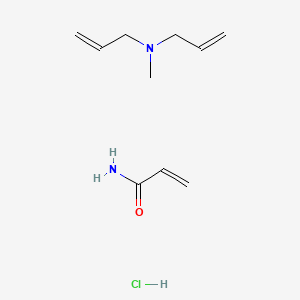
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
